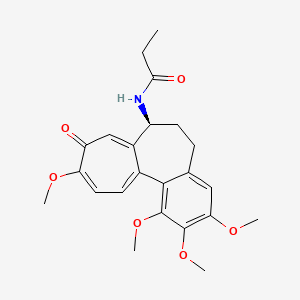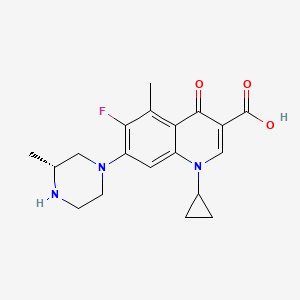
Grepafloxacin, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Grepafloxacin, ®- is a fluoroquinolone antibiotic that was developed to treat various bacterial infections. It is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria. due to its potential to prolong the QT interval on the electrocardiogram, leading to cardiovascular adverse events, it was withdrawn from the market .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of grepafloxacin involves several steps. The process begins with the conversion of a carboxylic acid to its dimethyloxazoline derivative. This intermediate is then treated with lithium diisopropylamide (LDA) to remove a proton from the 8 position, followed by treatment with trimethylsilyl iodide to form a silylated intermediate. Further treatment with LDA generates a carbanion, which reacts with methyl iodide to form a 5-methyl derivative. The silyl group is then removed using cesium fluoride, and the oxazoline is hydrolyzed to afford the free acid. This intermediate is then converted to the quinolone structure, followed by reaction with 2-methylpiperazine to yield grepafloxacin .
Industrial Production Methods
Industrial production methods for grepafloxacin are similar to the synthetic routes described above, with optimization for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Grepafloxacin undergoes various chemical reactions, including:
Oxidation: Grepafloxacin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinolone core structure.
Substitution: Substitution reactions, particularly at the piperazine ring, can lead to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized metabolites, reduced derivatives, and substituted compounds with modified antibacterial activity.
科学的研究の応用
Grepafloxacin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and developing new derivatives.
作用機序
Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for the duplication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, grepafloxacin prevents bacterial cell division and leads to cell death .
類似化合物との比較
Similar Compounds
Ciprofloxacin: Similar structure but lacks the methyl group at the 5 position and the methyl group attached to the 7-piperazinyl substituent.
Levofloxacin: Another fluoroquinolone with a different stereochemistry and spectrum of activity.
Moxifloxacin: Known for its enhanced activity against gram-positive bacteria.
Uniqueness
Grepafloxacin is unique due to its specific structural modifications, such as the methyl group at the 5 position and the methyl-substituted piperazine at the 7 position. These modifications contribute to its enhanced activity against gram-positive bacteria and its longer half-life compared to other fluoroquinolones .
特性
CAS番号 |
146761-68-4 |
|---|---|
分子式 |
C19H22FN3O3 |
分子量 |
359.4 g/mol |
IUPAC名 |
1-cyclopropyl-6-fluoro-5-methyl-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m1/s1 |
InChIキー |
AIJTTZAVMXIJGM-SNVBAGLBSA-N |
異性体SMILES |
C[C@@H]1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F |
正規SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




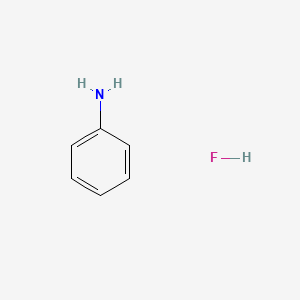
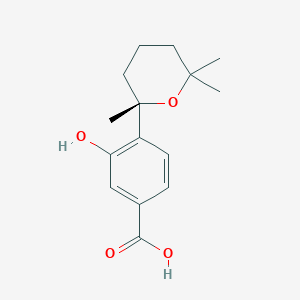

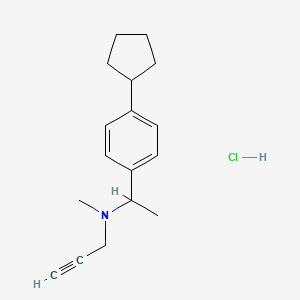

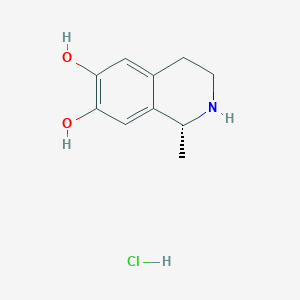
![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)
